(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[d]thiazole ring and the carboxamide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. For example, the nitro group could potentially be reduced to an amine, and the carboxamide group could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the nitro group could affect its reactivity and the presence of the carboxamide group could influence its solubility .Scientific Research Applications
Chemical Synthesis and Characterization
The compound (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide represents a class of chemicals with potential applications in various fields of scientific research, including medicinal chemistry, materials science, and chemical synthesis. While the direct references to this specific compound in the literature are limited, research on similar compounds provides insights into the potential applications and significance of such chemicals.
Synthesis and Characterization of Heterocyclic Compounds : Heterocyclic compounds, including benzo[b]thiophene derivatives, are crucial in the development of pharmaceuticals and advanced materials. The synthesis of these compounds often involves complex reactions, providing valuable insights into chemical reactivity and molecular design (Campaigne & Neiss, 1965). The methodologies developed for these syntheses are applicable to the design and production of related compounds, including this compound.
Carbonic Anhydrase Inhibition : Research on similar sulfonamide compounds has shown that they can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes. These inhibitors have potential applications in treating conditions such as glaucoma, epilepsy, and altitude sickness (Brockmann et al., 2014). The structural features of this compound suggest potential activity as a carbonic anhydrase inhibitor, warranting further investigation.
Antimicrobial and Antiparasitic Activities : Thiazolides, a class of drugs including nitazoxanide, have shown broad-spectrum activity against a range of parasites, bacteria, and viruses. This activity is attributed to various mechanisms, including interference with the redox biology of the cells and inhibition of key enzymes (Esposito et al., 2005). Given the structural similarities, research into this compound may reveal antimicrobial or antiparasitic properties.
Material Science Applications : The unique electronic and structural properties of benzo[b]thiophene derivatives make them candidates for use in material science, particularly in the development of organic semiconductors and photovoltaic materials. Their synthesis and characterization are crucial for understanding the relationships between molecular structure and material properties (Gao et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S3/c1-20-13-5-4-12(29(2,25)26)9-15(13)28-18(20)19-17(22)16-8-10-7-11(21(23)24)3-6-14(10)27-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDUEFQMIQVJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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